molecular formula C11H5F17KNO4S B15189592 Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate CAS No. 70281-93-5

Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate

Cat. No.: B15189592
CAS No.: 70281-93-5
M. Wt: 609.30 g/mol
InChI Key: HMGJLBJCTGOYGB-UHFFFAOYSA-M
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Description

Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate (CAS 70281-93-5) is a fluorinated organic compound with the molecular formula C 11 H 5 F 17 KNO 4 S and a molecular weight of 609.300 g/mol . This reagent is primarily valued in analytical chemistry for method development and separation sciences. It can be effectively analyzed using reverse-phase (RP) HPLC, for example, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid . This method is scalable from analytical to preparative scale, making the compound relevant for the isolation of impurities and pharmacokinetic studies . The perfluorooctyl chain in its structure contributes to its distinct chromatographic properties. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

70281-93-5

Molecular Formula

C11H5F17KNO4S

Molecular Weight

609.30 g/mol

IUPAC Name

potassium;2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]acetate

InChI

InChI=1S/C11H6F17NO4S.K/c1-29(2-3(30)31)34(32,33)11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26;/h2H2,1H3,(H,30,31);/q;+1/p-1

InChI Key

HMGJLBJCTGOYGB-UHFFFAOYSA-M

Canonical SMILES

CN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate typically involves the reaction of heptadecafluorooctyl sulfonyl fluoride with N-methylglycine in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in specialized reactors designed to handle fluorinated compounds. The process includes steps such as purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) in this compound participates in nucleophilic substitution reactions. Key pathways include:

  • Hydrolysis :
    Under alkaline conditions, the sulfonamide bond can cleave to release perfluorooctane sulfonate (PFOS) and glycinate derivatives. This reaction contributes to environmental persistence, as PFOS is resistant to further degradation .

  • Aminolysis :
    Reaction with primary or secondary amines replaces the glycinate moiety, forming new sulfonamide derivatives. For example:

    R1R2NH+C8F17SO2N(CH3)CH2COOKC8F17SO2NR1R2+CH2(COOK)N(CH3)H\text{R}_1\text{R}_2\text{NH} + \text{C}_8\text{F}_{17}\text{SO}_2\text{N(CH}_3\text{)CH}_2\text{COOK} \rightarrow \text{C}_8\text{F}_{17}\text{SO}_2\text{NR}_1\text{R}_2 + \text{CH}_2(\text{COOK})\text{N(CH}_3\text{)H}

    This reactivity is critical in surfactant synthesis .

Environmental Degradation

PathwayConditionsProducts DetectedPersistence
HydrolysisNeutral/aqueous mediaPFOS, methylglycine derivativesHigh (>5 years)
PhotodegradationUV exposureShorter-chain perfluoroalkyl acidsModerate (1–2 years)
BiotransformationMicrobial actionN-MeFOSAA, PFOS precursorsVariable
  • Photodegradation fragments the perfluorinated chain into shorter PFAS (e.g., PFHxA, PFBA) .

  • Microbial degradation produces intermediates like N-methylperfluorooctane sulfonamidoacetic acid (N-MeFOSAA) .

Thermal Decomposition

At >300°C, the compound decomposes into:

  • Perfluorinated gases (e.g., CF₄, C₂F₆)

  • Sulfur oxides (SOₓ)

  • Potassium carbonate residues .

Biological Interactions

The compound interacts with biological systems via:

  • Protein Binding : Sulfonamide groups bind to serum albumin, altering protein conformation .

  • Membrane Disruption : The fluorinated chain integrates into lipid bilayers, increasing membrane rigidity .

  • Enzymatic Modifications : Liver cytochrome P450 enzymes oxidize the methylglycinate group, forming carboxylated metabolites .

Comparative Reactivity with Analogues

CompoundKey Reaction Differences
Perfluorooctane sulfonic acid (PFOS)No glycinate moiety; higher direct environmental toxicity
N-Ethylperfluoro-1-octanesulfonamidoacetic acidEthyl group increases metabolic lability
Perfluorobutane sulfonic acidShorter chain reduces bioaccumulation potential

Analytical Detection of Reaction Products

  • LC-MS/MS : Identifies PFOS (m/z 499 → 99) and glycinate derivatives (m/z 132 → 76) .

  • 19F NMR : Tracks fluorine loss during degradation (δ = -80 to -126 ppm).

This compound’s reactivity underscores its environmental and toxicological risks, particularly due to PFOS generation. Further research is needed to optimize degradation methods and mitigate ecological impacts .

Scientific Research Applications

Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate involves its interaction with various molecular targets. The compound’s fluorinated tail provides hydrophobic interactions, while the sulfonyl and glycine groups offer hydrophilic interactions. These properties enable the compound to act as an effective surfactant, reducing surface tension and stabilizing emulsions .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous perfluorinated glycinate derivatives, focusing on substituents, fluorinated chain length, counterions, and functional properties.

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison
Compound Name (CAS) Molecular Formula Substituents Fluorinated Chain Length Counterion Key Applications
Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate (2991-51-7) C₁₂H₇F₁₇KNO₄S -N-CH₃ C8 (heptadecafluoro) K⁺ Coatings, surfactants
Sodium N-ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycinate (3871-50-9) C₁₂H₇F₁₇NNaO₄S -N-C₂H₅ C8 (heptadecafluoro) Na⁺ Industrial surfactants
Potassium N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate (67584-51-4) C₈H₇F₉KNO₄S -N-C₂H₅ C4 (nonafluoro) K⁺ Short-chain surfactants
Glycine, N-[(heptadecafluorooctyl)sulphonyl]-N-propyl- (66551-19-7) C₁₃H₉F₁₇NO₄S -N-C₃H₇ C8 (heptadecafluoro) - Research applications
Key Observations:

Fluorinated Chain Length: The target compound and sodium N-ethyl analogue (3871-50-9) share a C8 perfluoroalkyl chain, which enhances hydrophobicity and surfactant efficacy compared to shorter chains (e.g., nonafluorobutyl in 67584-51-4) . Shorter chains (C4) are increasingly favored due to regulatory pressures on long-chain PFCs, as they degrade faster in the environment .

Ethyl-substituted analogues (e.g., 3871-50-9) exhibit intermediate properties between methyl and propyl derivatives, balancing solubility and surfactant performance .

Counterions :

  • Potassium salts (2991-51-7, 67584-51-4) generally exhibit higher solubility in organic solvents compared to sodium salts (3871-50-9), influencing their formulation in coatings and adhesives .

Environmental and Regulatory Considerations

The Stockholm Convention lists perfluorooctanesulfonic acid (PFOS) derivatives as restricted substances, driving the shift toward short-chain alternatives (e.g., C4 in 67584-51-4) . Import data for Norway (2010–2013) shows declining quantities of C8-based compounds, reflecting regulatory compliance efforts .

Research Findings and Performance Metrics

Table 2: Performance and Stability Data
Property Target Compound (2991-51-7) Sodium N-ethyl Analogue (3871-50-9) Potassium C4 Analogue (67584-51-4)
Surface Tension (mN/m) 18.2 19.5 22.8
Thermal Stability (°C) 250 230 200
Biodegradability (OECD 301) <10% in 28 days <10% in 28 days 25% in 28 days
  • Surface Activity : The target compound’s C8 chain and N-methyl group yield superior surface tension reduction, critical for fire-fighting foams and coatings .
  • Biodegradability : Short-chain analogues (C4) show marginally better biodegradability, though all PFCs remain environmentally persistent .

Biological Activity

Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate is a fluorinated compound that belongs to the class of perfluoroalkyl substances (PFAS). These compounds have garnered significant attention due to their unique chemical properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and reports.

Chemical Structure and Properties

This compound is characterized by a sulfonyl group attached to a heptadecafluorooctyl chain, which contributes to its hydrophobic and lipophobic properties. The molecular formula can be represented as:

C8H8F17KNO2S\text{C}_8\text{H}_8\text{F}_{17}\text{KNO}_2\text{S}

This structure is pivotal in determining its interactions with biological systems.

Toxicological Profile

The biological activity of this compound is closely related to the broader category of PFAS compounds, which are known for their persistence in the environment and potential toxicity. Key findings include:

  • Carcinogenicity : Studies on related PFAS compounds, particularly perfluorooctane sulfonate (PFOS), indicate potential carcinogenic effects. Long-term exposure has been associated with various cancers in animal models, particularly liver tumors in rats and trout .
  • Endocrine Disruption : PFAS compounds can interfere with hormonal systems, potentially leading to reproductive and developmental issues. Evidence suggests that these substances may disrupt thyroid hormone levels and reproductive health in both animals and humans .
  • Immunotoxicity : Research indicates that PFAS can impair immune function, increasing susceptibility to infections and possibly reducing vaccine efficacy .

Environmental Persistence

This compound exhibits high environmental persistence, a characteristic shared by many PFAS. This persistence raises concerns about bioaccumulation and long-term ecological impacts. Studies have shown that these compounds can accumulate in the food chain, leading to higher concentrations in top predators .

Case Studies

  • Rodent Studies : A two-year study involving Sprague Dawley rats exposed to PFOS showed significant tumor promotion in liver tissues, suggesting similar mechanisms may apply to this compound due to structural similarities .
  • Aquatic Toxicology : Research on rainbow trout exposed to PFOS demonstrated increased tumor incidence when combined with aflatoxin B1, indicating that these compounds may act as tumor promoters under certain conditions .
  • Human Health Assessments : Epidemiological studies have linked PFAS exposure to various health outcomes, including elevated cholesterol levels, thyroid disease, and certain cancers. While specific data on this compound is limited, its classification within the PFAS group suggests potential risks .

Summary of Toxicological Findings

Study TypeOrganismExposure DurationKey Findings
CarcinogenicityRats2 yearsIncreased liver tumor incidence
Tumor PromotionRainbow Trout6 monthsEnhanced tumor development with aflatoxin B1
ImmunotoxicityVarious AnimalsVariableImpaired immune response observed

Environmental Persistence Metrics

CompoundHalf-Life (years)Bioaccumulation Factor (BAF)
This compound> 5High
Perfluorooctane Sulfonate (PFOS)> 5Very High

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